N-(2-Aminoethyl)piperazine

Carbon Capture Amine Scrubbing Thermodynamics

Achieve 2× the CO₂ loading capacity of MEA with AEP, a high-purity triamine (≥99% by GC) combining primary, secondary, and tertiary amine sites. Its unique structure enables rapid epoxy precure and homogeneous foam cell morphology (density 285 kg/m³). Procure this versatile intermediate for carbon capture solvents, corrosion-resistant coatings, and neurological drug synthesis. Bulk packages available; request current pricing and GHS-compliant shipping quotes.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 140-31-8
Cat. No. B042578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)piperazine
CAS140-31-8
Synonyms1-Piperazineethanamine;  1-(β-Aminoethyl)piperazine;  1-Piperazineethylamine;  2-(1-Piperazinyl)ethanamine;  2-(1-Piperazinyl)ethylamine;  2-(Piperazin-1-yl)ethaneamine;  2-(Piperazinyl-1-yl)ethanamine;  2-Piperazinylethylamine;  4-(2-Aminoethyl)piperazine; 
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN
InChIInChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2
InChIKeyIMUDHTPIFIBORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)piperazine (CAS 140-31-8): A Triamine Building Block for Advanced Material Synthesis and CO₂ Capture


N-(2-Aminoethyl)piperazine (AEP, CAS 140-31-8) is a bifunctional ethyleneamine derivative of piperazine, possessing three nitrogen atoms in distinct chemical environments: one primary amine, one secondary amine, and one tertiary amine [1]. This unique triamine architecture enables versatile reactivity as both a nucleophile and a ligand, positioning AEP as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders, epoxy curing agents, and advanced carbon capture solvents [1].

N-(2-Aminoethyl)piperazine (AEP) Technical Selection: Why Molecular Topology Prevents Direct Substitution by Monoamines or Simple Piperazines


The presence of three distinct amine groups in a single molecule creates a unique reactivity profile that cannot be replicated by simpler amines such as piperazine (PZ) or monoethanolamine (MEA). AEP's combination of primary, secondary, and tertiary amines enables both high CO₂ loading capacity and rapid curing kinetics in epoxy resins, while its piperazine ring provides steric constraints that influence coordination chemistry and thermal stability [1][2]. Substituting AEP with monoamines or diamines fundamentally alters reaction stoichiometry, crosslink density, and product performance, necessitating precise formulation adjustments that often fail to achieve equivalent outcomes [1][2].

N-(2-Aminoethyl)piperazine (AEP) Comparative Performance Metrics: CO₂ Capture, Curing Kinetics, and Thermal Properties


AEP Doubles CO₂ Loading Capacity Relative to Industry Standard MEA at All Process Temperatures

In direct comparative vapor-liquid equilibrium studies, aqueous 30 wt% N-(2-aminoethyl)piperazine (AEP) exhibited approximately twice the CO₂ loading capacity (moles CO₂ absorbed per mole amine) of monoethanolamine (MEA) across all tested temperatures from 313.15 K to 353.15 K [1][2]. The apparent absorption rate constant for AEP (k_app = 0.1 min⁻¹) at 333.15 K was comparable to that of diethanolamine (DEA) [1][2]. This combination of high capacity and moderate kinetics positions AEP as a superior absorbent for post-combustion CO₂ capture where volumetric efficiency is paramount.

Carbon Capture Amine Scrubbing Thermodynamics

AEP Achieves Faster Epoxy Precure and Higher Modulus Versus DMC and IPDA Hardeners

In a head-to-head comparison of three amine hardeners for epoxy foaming, N-(2-aminoethyl)piperazine (AEP) reacted faster with DGEBA epoxy resin and developed a higher precured modulus than both 2,4-diamino-1-methylcyclohexane (DMC) and isophorone diamine (IPDA) [1]. The presence of the H-active piperazine nitrogen in AEP accelerates the initial ring-opening reaction, which is critical for stabilizing cellular structures during foaming. At 25% mold filling level, DGEBA-AEP-IPDA.CO₂ produced a more spherical and homogeneous closed-cell foam with a density of 285 kg/m³, compared to 301 kg/m³ and 305 kg/m³ for DMC and IPDA formulations, respectively [1].

Epoxy Curing Polymer Chemistry Rheology

AEP Demonstrates Superior CO₂ Absorption Versus 1-Methylpiperazine and N-(2-Hydroxyethyl)piperazine

A comparative study of four piperazine-based organic amine solutions—piperazine (PZ), 1-methylpiperazine (1MPZ), N-(2-hydroxyethyl)piperazine (HEP), and N-(2-aminoethyl)piperazine (AEP)—revealed that AEP and PZ exhibited significantly superior CO₂ absorption performance compared to 1MPZ and HEP [1][2]. While AEP and PZ shared high absorption capacity, their desorption efficiencies were relatively low, limiting recyclability. In contrast, HEP demonstrated ~90% desorption efficiency and maintained stable absorption/desorption performance over four cycles with less than 1% variation [1][2].

CO₂ Capture Piperazine Derivatives Absorption-Desorption

AEP-Blended Formulation Reduces Regeneration Energy by 34% Versus 30 wt% MEA in CO₂ Capture

An optimized aqueous blend containing 35 wt% N-(2-aminoethyl)piperazine (AEP) + 5 wt% sodium glycinate (SG) + 1 wt% citric acid achieved a CO₂ absorption capacity of 3.70 mol/L and a desorption capacity of 3.55 mol/L, corresponding to a desorption efficiency of 96.05% [1]. Compared to a standard 30 wt% MEA solution under identical conditions, this AEP-based formulation exhibited a 2.17× increase in desorption capacity, a 30.93% improvement in desorption efficiency, and a 33.90% reduction in unit regeneration energy consumption (from ~207 kJ/mol to 136.75 kJ/mol) [1].

CO₂ Capture Process Optimization Energy Efficiency

AEP Forms Stable 5 m PZ / 2 m AEP Ternary Blends with Favorable Heat Capacity for CO₂ Process Design

Molar heat capacities of aqueous binary and ternary mixtures containing N-(2-aminoethyl)piperazine (AEP) and piperazine (PZ) were measured over T = 303.2–353.2 K. The ternary system (AEP + PZ + H₂O) exhibited correlated excess molar heat capacities with an average absolute deviation (AAD) of 2.1% using a Redlich-Kister equation [1]. The modified Söhnel and Novotný equation represented the composition and temperature dependence of molar heat capacity with an AAD of ~0.1%, providing accurate thermodynamic data for process simulation and heat exchanger design in CO₂ capture plants [1]. A 5 m PZ / 2 m AEP blend was noted to have slightly lower CO₂ capacity than 8 m PZ but a higher heat of absorption that may offset energy penalties [2].

Thermodynamics CO₂ Capture Process Engineering

AEP Acute Oral Toxicity (LD₅₀ ~1470–2140 mg/kg) Positions It Between Piperazine and Higher Ethyleneamines

Acute oral LD₅₀ values for N-(2-aminoethyl)piperazine (AEP) in rats range from 1470 mg/kg to 2140 mg/kg, placing it in the moderately toxic category [1][2]. For comparison, piperazine (PZ) has a reported oral LD₅₀ of approximately 1900 mg/kg in rats, while higher ethyleneamines such as triethylenetetramine (TETA) exhibit LD₅₀ values around 1600 mg/kg [3]. AEP is corrosive to skin and mucous membranes, capable of causing severe burns, and may cause pulmonary edema upon inhalation [1][2].

Toxicology Safety Risk Assessment

N-(2-Aminoethyl)piperazine (AEP) Recommended Use Cases Based on Verified Performance Data


Post-Combustion CO₂ Capture Solvent Formulation

Based on the verified 2× higher CO₂ loading capacity versus MEA and the 34% reduction in regeneration energy achieved in optimized AEP blends [1], AEP is a strategic choice for formulating high-efficiency amine-based solvents in coal-fired power plant flue gas scrubbing. Its moderate absorption kinetics (k_app = 0.1 min⁻¹, comparable to DEA) allow for predictable mass transfer in packed columns . Process engineers should note the trade-off between high absorption capacity and relatively low desorption efficiency ; blending AEP with promoters like HEP or sodium glycinate can mitigate this limitation while preserving capacity gains [1].

Epoxy Resin Curing Agent for Foams and Coatings

The faster precure kinetics and higher modulus development of AEP compared to DMC and IPDA make it particularly suitable for epoxy foam manufacturing where rapid viscosity build is required to stabilize cellular structures. The resulting closed-cell foams exhibit lower density (285 kg/m³) and more homogeneous morphology than DMC or IPDA formulations . Additionally, AEP's triamine structure contributes to crosslinking in epoxy coatings, enhancing corrosion protection on steel substrates [1].

Pharmaceutical Intermediates and Chelating Agent Synthesis

AEP's bifunctional amine structure—primary amine separated from a piperazine ring by an ethylene spacer—provides a versatile scaffold for constructing pharmaceutical compounds targeting neurological and psychiatric disorders . It also serves as a precursor for synthesizing chelating agents used in metal ion separation, catalysis, and imaging applications . The compound's identity as Trientine Impurity 3 further underscores its relevance in analytical method development and quality control for trientine-based pharmaceuticals [1].

Corrosion Inhibition and Surface Activation Studies

AEP is widely utilized as a model compound in corrosion inhibition research, where its multiple nitrogen sites can adsorb onto metal surfaces to form protective films . Its application as a surface activation agent and asphalt additive leverages its amine functionality to modify interfacial properties. While direct comparative corrosion inhibition efficiency data against other amines is limited in the open literature, the established use of AEP in these studies justifies its selection as a reference compound for benchmarking new corrosion inhibitor formulations.

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